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For Researchers, Scientists, and Drug Development Professionals

Tandem cyclization reactions, also known as domino or cascade reactions, represent a highly

efficient and elegant strategy in modern organic synthesis.[1] By combining multiple bond-

forming events in a single operation without the isolation of intermediates, these processes

offer significant advantages in terms of atom economy, step economy, and the rapid

construction of complex molecular architectures from simple precursors.[1][2] This powerful

approach has found widespread application in the synthesis of natural products,

pharmaceuticals, and functional materials.[2][3] These notes provide an overview of selected

tandem cyclization reactions, accompanied by detailed experimental protocols and quantitative

data to facilitate their implementation in the laboratory.

Copper-Catalyzed Tandem C-N Bond Formation and
Ring Expansion
The construction of medium-sized nitrogen heterocycles is a significant challenge in organic

synthesis. A notable advancement in this area is the copper-catalyzed tandem reaction

involving an initial Ullmann-type C-N bond formation followed by a ring-expansion process. This

methodology provides a straightforward route to valuable 7-, 8-, 9-, and 10-membered

nitrogen-containing rings.[4]
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This protocol is particularly useful for the synthesis of benzo-fused diazocinones and related

medium-ring heterocycles. The reaction couples a β-lactam with an ortho-haloaryl amine

derivative, followed by an intramolecular transamidation that drives the ring expansion. The

process is catalyzed by a simple copper(I) iodide salt in the presence of a ligand and a base.

Interestingly, in some cases, acetic acid can be a more effective catalyst for the ring-expansion

step than transition metal complexes.[4]

Experimental Protocol: Synthesis of 2,3,5,6-Tetrahydro-
1H-benzo[b][4][5]diazocin-4-one.[4]
Materials:

2-Bromobenzylamine (1.00 mmol, 125 µL)

2-Azetidinone (1.20 mmol, 85 mg)

Copper(I) iodide (CuI) (0.050 mmol, 9.6 mg, 5.0 mol%)

Potassium carbonate (K₂CO₃) (2.03 mmol, 280 mg)

N,N'-Dimethylethylenediamine (0.10 mmol, 11 µL, 10 mol%)

Toluene (1.0 mL)

Argon atmosphere

Procedure:

To a Schlenk tube, add CuI (9.6 mg, 0.050 mmol), 2-azetidinone (85 mg, 1.20 mmol), and

K₂CO₃ (280 mg, 2.03 mmol).

Evacuate the tube and backfill with argon.

Under an argon stream, add N,N'-dimethylethylenediamine (11 µL, 0.10 mmol), 2-

bromobenzylamine (125 µL, 1.00 mmol), and toluene (1.0 mL).

Seal the Schlenk tube and heat the reaction mixture at 110 °C for the specified time (see

table for details).
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After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter

through a pad of Celite.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes

gradient) to afford the desired product.

Quantitative Data Summary:
Entry Substrate 1 Substrate 2 Product Time (h) Yield (%)

1

2-

Bromobenzyl

amine

2-Azetidinone

2,3,5,6-

Tetrahydro-

1H-benzo[b]

[4]

[5]diazocin-4-

one

24 85

2

2-

Bromobenzyl

amine

(rac)-4-

Phenyl-2-

azetidinone

2-Phenyl-

2,3,5,6-

tetrahydro-

1H-benzo[b]

[4]

[5]diazocin-4-

one

24 75

3

2-Amino-3-

bromo-5-

methylpyridin

e

2-Azetidinone

8-Methyl-

1,2,3,5-

tetrahydropyri

do[3,4-b][4]

[6]diazepin-4-

one

24 68
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Caption: Workflow for Copper-Catalyzed Tandem C-N Coupling and Ring Expansion.

Silver-Catalyzed Tandem Carboxylative Cyclization
of Propargylic Alcohols with Carbon Dioxide
The utilization of carbon dioxide (CO₂) as a C1 building block is a key goal in sustainable

chemistry. Silver-catalyzed tandem reactions of propargylic alcohols with CO₂ provide an

efficient route to α-alkylidene cyclic carbonates, which are versatile intermediates for further

transformations.[6][7] This methodology can be extended to a three-component reaction with

vicinal diols to produce other valuable cyclic carbonates and α-hydroxyl ketones in a

thermodynamically favorable manner.[8]
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Application Note:
This protocol describes the direct carboxylative cyclization of primary propargylic alcohols with

CO₂, a transformation that is challenging with other catalyst systems. The use of silver

complexes with bulky ligands, such as DavePhos, is crucial for achieving high yields. The

resulting α-alkylidene cyclic carbonates are valuable precursors for the synthesis of various

organic compounds.[6] The three-component variant offers a dehydration-free method for

converting vicinal diols to cyclic carbonates.[8]

Experimental Protocol: General Procedure for the
Carboxylative Cyclization of Propargylic Alcohols.[6]
Materials:

Propargylic alcohol derivative (5.00 mmol)

Silver(I) acetate (AgOAc) (5 mol%)

DavePhos (2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl) (5 mol%)

Dichloromethane (DCM) (5 mL)

Carbon dioxide (CO₂) (8 bar)

Procedure:

Charge a Fisher-Porter tube equipped with a Teflon-coated stirrer bar with the propargylic

alcohol (5.00 mmol), AgOAc (5 mol%), and DavePhos (5 mol%).

Add DCM (5 mL) to the tube.

Pressurize the reaction mixture with CO₂ to 8 bar.

Stir the reaction at room temperature for 16 hours.

Carefully release the CO₂ pressure.

Evaporate the solvent under reduced pressure.
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The crude product can be purified by Kugelrohr distillation or flash column chromatography.

Quantitative Data Summary:
Entry

Propargyl
ic Alcohol

Catalyst
System

Product
Pressure
(bar)

Time (h) Yield (%)

1
Propargyl

alcohol

AgOAc/Da

vePhos

4-

Methylene-

1,3-

dioxolan-2-

one

8 16 95

2

3-

Phenylprop

-2-yn-1-ol

AgOAc/Da

vePhos

4-

(Phenylmet

hylene)-1,3

-dioxolan-

2-one

8 16 88

3
But-2-yn-1-

ol

AgOAc/Da

vePhos

4-

Ethylidene-

1,3-

dioxolan-2-

one

8 16 92

Reaction Mechanism:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants Catalyst

Propargylic Alcohol

Activation of
Alkyne

CO2

Intramolecular
Nucleophilic Attack

Nucleophile

Silver(I) Complex

Catalyst

Cyclization

α-Alkylidene
Cyclic Carbonate

Click to download full resolution via product page

Caption: Mechanism of Silver-Catalyzed Carboxylative Cyclization.

Gold-Catalyzed Tandem
Cyclization/Hydroalkoxylation of ortho-
Alkynylbenzaldehydes
Gold catalysts have emerged as powerful tools for the activation of alkynes towards

nucleophilic attack. This reactivity has been harnessed in tandem reactions for the synthesis of

complex heterocyclic systems. One such example is the gold-catalyzed tandem
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cyclization/hydroalkoxylation of ortho-alkynylbenzaldehydes, which provides a direct route to

functionalized isochromene derivatives.

Application Note:
This protocol is suitable for the synthesis of a variety of isochromene derivatives from readily

available ortho-alkynylbenzaldehydes. The reaction proceeds via an initial gold-catalyzed

intramolecular cyclization of the aldehyde oxygen onto the activated alkyne, followed by the

intermolecular addition of an alcohol. This tandem process allows for the rapid construction of

the isochromene core with concomitant introduction of an alkoxy side chain.

Experimental Protocol: General Procedure for Gold-
Catalyzed Tandem Cyclization/Hydroalkoxylation.
Materials:

ortho-Alkynylbenzaldehyde (1.0 equiv)

Alcohol (serves as solvent and reagent)

[IPrAuCl]/AgOTf catalyst system (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

(e.g., 2 mol%)

Anhydrous solvent (e.g., Dichloromethane, if alcohol is not the solvent)

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a flame-dried reaction vessel under an inert atmosphere, add the ortho-

alkynylbenzaldehyde (1.0 equiv).

Dissolve the starting material in the alcohol (or an anhydrous solvent followed by the addition

of the alcohol).

In a separate vial, prepare the active gold catalyst by mixing [IPrAuCl] and AgOTf in an

anhydrous solvent.
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Add the catalyst solution to the reaction mixture.

Stir the reaction at the specified temperature (see table for details) until completion,

monitoring by TLC or GC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the desired

isochromene derivative.

Quantitative Data Summary:

Entry

ortho-
Alkynylbe
nzaldehy
de

Alcohol Product Temp (°C) Time (h) Yield (%)

1

2-

(Phenyleth

ynyl)benzal

dehyde

Methanol

1-Methoxy-

1-phenyl-

1H-

isochrome

ne

25 2 95

2

2-

(Cyclohexy

lethynyl)be

nzaldehyd

e

Ethanol

1-Ethoxy-

1-

cyclohexyl-

1H-

isochrome

ne

40 4 88

3

2-(But-1-

yn-1-

yl)benzalde

hyde

Isopropano

l

1-

Isopropoxy

-1-propyl-

1H-

isochrome

ne

40 6 92

Logical Relationship Diagram:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


o-Alkynylbenzaldehyde
+ Alcohol

Intramolecular
Cyclization

Gold(I) Catalyst

Activates Alkyne

Oxonium Intermediate

Intermolecular
Hydroalkoxylation

Isochromene Derivative

Click to download full resolution via product page

Caption: Logical Flow of Gold-Catalyzed Tandem Cyclization/Hydroalkoxylation.

Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory

setting. Appropriate safety precautions should be taken at all times. Reaction conditions may

require optimization for specific substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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